4-Methoxynicotinic acid
CAS No.: 10177-31-8
Cat. No.: VC21223714
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10177-31-8 |
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Molecular Formula | C7H7NO3 |
Molecular Weight | 153.14 g/mol |
IUPAC Name | 4-methoxypyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H7NO3/c1-11-6-2-3-8-4-5(6)7(9)10/h2-4H,1H3,(H,9,10) |
Standard InChI Key | DXFMVOIWKXLAQF-UHFFFAOYSA-N |
SMILES | COC1=C(C=NC=C1)C(=O)O |
Canonical SMILES | COC1=C(C=NC=C1)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
4-Methoxynicotinic acid has the molecular formula C₇H₇NO₃. The structure consists of a pyridine ring with a carboxylic acid group at position 3 and a methoxy group at position 4. This arrangement creates a compound with both polar and aromatic characteristics, influencing its chemical behavior and interactions.
Physical Properties
While specific data on 4-methoxynicotinic acid is limited in the available search results, its physical properties can be inferred based on similar compounds. As a substituted nicotinic acid, it likely exists as a crystalline solid at room temperature with moderate water solubility due to its carboxylic acid group. The methoxy substitution would be expected to increase lipophilicity compared to unsubstituted nicotinic acid, potentially affecting its membrane permeability and distribution in biological systems.
Chemical Reactivity
The chemical reactivity of 4-methoxynicotinic acid is influenced by both its pyridine ring and functional groups. The compound likely exhibits the following key chemical characteristics:
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The carboxylic acid group can participate in esterification, amidation, and salt formation.
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The pyridine nitrogen acts as a weak base and potential site for coordination with metal ions.
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The methoxy group may undergo O-demethylation under certain conditions.
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The aromatic ring can participate in electrophilic substitution reactions, though with decreased reactivity compared to benzene due to the electron-withdrawing effects of the pyridine nitrogen.
Synthesis Methods
Oxidation of 4-Methoxypyridine Derivatives
Another approach might involve the oxidation of 4-methoxypyridine or its derivatives using strong oxidizing agents. This method would be analogous to the oxidation processes used for related compounds such as 4-methylnicotinic acid, which can be synthesized through the oxidation of appropriate pyridine precursors.
Carboxylation of 4-Methoxypyridine
Direct carboxylation of 4-methoxypyridine at the 3-position could potentially yield 4-methoxynicotinic acid. This might be achieved through metalation followed by reaction with carbon dioxide, similar to methods used for other pyridine carboxylations.
Biological Activity
Possible Therapeutic Applications
Based on the known properties of related compounds, 4-methoxynicotinic acid might exhibit the following biological activities:
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Anti-inflammatory properties through modulation of pro-inflammatory mediators
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Potential antimicrobial activity against various bacterial strains
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Possible neuroprotective effects through antioxidant mechanisms
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Metabolic effects related to NAD-dependent pathways
Research Applications
Biochemical Research
4-Methoxynicotinic acid could serve as a valuable tool in biochemical research, particularly in studies focusing on:
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Structure-activity relationships of nicotinic acid derivatives
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Investigations of pyridine-based compounds as enzyme inhibitors
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Metabolic pathway studies related to NAD biosynthesis
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Development of novel biologically active compounds
Synthetic Chemistry Applications
In synthetic chemistry, 4-methoxynicotinic acid may function as:
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A building block for the synthesis of more complex heterocyclic compounds
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A precursor for pharmaceutical intermediates
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A model compound for studying substitution effects on pyridine reactivity
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A reagent for developing new synthetic methodologies
Comparative Analysis
Comparison with Similar Nicotinic Acid Derivatives
Table 1: Comparative Analysis of Selected Nicotinic Acid Derivatives
Compound | Structure Modification | Potential Distinctive Features |
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4-Methoxynicotinic acid | Methoxy group at position 4 | Increased lipophilicity, potentially modified receptor interactions |
4-Methylnicotinic acid | Methyl group at position 4 | Enhanced lipophilicity, different electronic effects compared to methoxy group |
2-Hydroxy-4-methylnicotinic acid | Hydroxyl group at position 2, methyl group at position 4 | Potential for hydrogen bonding, modified solubility profile |
Nicotinic acid (unsubstituted) | No substitutions | Greater hydrophilicity, standard NAD precursor activity |
Structure-Activity Relationships
The position and nature of substituents on the nicotinic acid scaffold significantly influence biological activity. The 4-methoxy group in 4-methoxynicotinic acid would be expected to:
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Alter the electronic distribution within the pyridine ring
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Modify the compound's interaction with biological receptors and enzymes
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Change the lipophilicity and membrane permeability compared to unsubstituted nicotinic acid
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Potentially provide steric effects that influence binding to target sites
Future Research Directions
Gaps in Current Knowledge
Despite the potential importance of 4-methoxynicotinic acid, several knowledge gaps warrant further investigation:
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Comprehensive physical and chemical characterization
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Detailed synthesis optimization and scalability
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Systematic evaluation of biological activities
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Structure-activity relationship studies comparing various substitution patterns
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Potential applications in pharmaceutical development
Proposed Research Avenues
Future research on 4-methoxynicotinic acid could productively focus on:
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Development of efficient and scalable synthetic routes
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Investigation of its interactions with specific enzymes and receptors
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Evaluation of potential therapeutic applications, particularly in inflammatory and infectious conditions
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Exploration of its utility as a building block for more complex bioactive molecules
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Computational studies to predict its pharmacokinetic properties and biological targets
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